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Compound of Interest

Compound Name: N-benzhydryloxan-4-amine

Cat. No.: B15357607

N-benzhydryloxan-4-amine: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzhydryloxan-4-amine is a heterocyclic organic compound featuring a central oxane
(tetrahydropyran) ring, a secondary amine at the 4-position, and a bulky benzhydryl
(diphenylmethyl) substituent on the nitrogen atom. While this specific molecule is not
extensively documented in publicly available literature, its structural motifs—the oxane ring and
the N-benzhydryl group—are present in numerous biologically active compounds. This guide
provides a comprehensive overview of the predicted chemical structure, properties, synthesis,
and potential biological activities of N-benzhydryloxan-4-amine, based on established
chemical principles and data from closely related analogues. The information herein is intended
to serve as a foundational resource for researchers and professionals in drug discovery and
development.

Chemical Structure and Properties

The chemical structure of N-benzhydryloxan-4-amine consists of a tetrahydropyran ring with
a benzhydryl-substituted amino group at the 4-position.
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Molecular Formula: C1sH2:NO Molecular Weight: 267.37 g/mol IUPAC Name: N-
(diphenylmethyl)oxan-4-amine

Physicochemical Properties

Quantitative data for N-benzhydryloxan-4-amine is not readily available. The following table
summarizes the physicochemical properties of structurally related compounds to provide an

estimation.
N-
N- 3- 4- N- .
. . benzylpiper
Property benzhydryl Benzhydryl = Aminotetra benzylpyrid idin-a
idin-4-
piperidine morpholine  hydropyran  in-4-amine .
amine
Molecular
CisH21N Ci17H19NO CsH11NO Ci2H12N:2 Ci2H1sN:2
Formula
Molecular 253.34 g/mol 101.15 g/mol 184.24 g/mol 190.28 g/mol
) 251.37 g/mol
Weight [1] [2] [3] [4]
Melting Point 90-93 °C Not available Not available Not available Not available
- , 185°Cat 2 _ _ _ _
Boiling Point Not available Not available Not available Not available
mmHg
logP
2.681 2.9[1] -0.3[2] 2.3 1.4
(calculated)
pKa . . . .
) 9.05+0.10 Not available Not available Not available Not available
(predicted)
Water 0.45 g/L at 20 ] o ] ]
N Not available Miscible[5] Not available Not available
Solubility °C

Synthesis

The most plausible and widely used method for the synthesis of N-substituted amines like N-
benzhydryloxan-4-amine is reductive amination. This two-step, one-pot reaction involves the
formation of an imine or enamine intermediate from a ketone and an amine, followed by its
reduction to the corresponding amine.
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Experimental Protocol: Synthesis of N-benzhydryloxan-
4-amine via Reductive Amination

This protocol is adapted from established procedures for the reductive amination of cyclic
ketones.

Materials:

Oxan-4-one (Tetrahydro-4H-pyran-4-one)

e Benzhydrylamine (Diphenylmethanamine)

e Sodium triacetoxyborohydride (NaBH(OAC)3)

¢ 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
o Acetic acid (optional, as a catalyst)

» Saturated sodium bicarbonate solution

 Brine (saturated sodium chloride solution)

e Anhydrous magnesium sulfate or sodium sulfate
o Ethyl acetate

e Hexanes

« Silica gel for column chromatography
Procedure:

e Reaction Setup: To a solution of oxan-4-one (1.0 equivalent) in DCE or DCM, add
benzhydrylamine (1.0-1.2 equivalents). If desired, a catalytic amount of acetic acid (0.1
equivalents) can be added to facilitate imine formation.

¢ Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-
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Mass Spectrometry (GC-MS) to observe the consumption of the starting materials and the
formation of the imine intermediate.

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5-2.0 equivalents)
portion-wise at room temperature. The reaction is typically exothermic, so slow addition is
recommended.

Reaction Monitoring: Stir the reaction mixture at room temperature overnight (12-18 hours).
Monitor the reaction progress by TLC until the imine intermediate is fully consumed.

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of
sodium bicarbonate. Stir vigorously for 30 minutes.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with
ethyl acetate (3 x volumes).

Washing: Combine the organic layers and wash with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

Purification: The crude product can be purified by silica gel column chromatography using a
gradient of ethyl acetate in hexanes to yield the pure N-benzhydryloxan-4-amine.

Workflow Diagram:
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N-benzhydryloxan-4-amine
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Reductive Amination Synthesis Workflow
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Potential Biological Activities and Signaling
Pathways

The N-benzhydryl moiety is a common pharmacophore found in many centrally active drugs,
particularly antihistamines and dopamine receptor ligands. The oxane ring, being a bioisostere
of piperidine and morpholine, can influence the pharmacokinetic and pharmacodynamic
properties of the molecule. Based on these structural features, N-benzhydryloxan-4-amine
may exhibit activity at several biological targets.

Histamine H1 Receptor Antagonism

Many first-generation antihistamines, such as diphenhydramine and hydroxyzine, contain an N-
benzhydryl group. These compounds act as inverse agonists at the histamine H1 receptor, a G-
protein coupled receptor (GPCR).[4] Activation of the H1 receptor by histamine leads to the
activation of the Gg/11 protein, which in turn activates phospholipase C (PLC).[6] PLC
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while
DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth
muscle contraction and increased vascular permeability.[6][7] As an antagonist, N-
benzhydryloxan-4-amine would be expected to block this pathway.

Histamine H1 Receptor Signaling Pathway:
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Histamine H1 Receptor Signaling Pathway
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Dopamine Receptor Modulation

The benzhydryl moiety is also found in compounds that interact with dopamine receptors.
Dopamine receptors are GPCRs classified into D1-like (D1 and D5) and D2-like (D2, D3, and
D4) families.[8][9] D1-like receptors typically couple to Gs/olf proteins, leading to the activation
of adenylyl cyclase (AC), an increase in cyclic AMP (cCAMP), and activation of protein kinase A
(PKA).[1][8] D2-like receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to
a decrease in CAMP levels.[1][8] Given the structural similarities to known dopamine receptor
ligands, N-benzhydryloxan-4-amine could potentially modulate one or both of these
pathways.

Dopamine Receptor Signaling Pathways:
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Dopamine Receptor Signaling Pathways

NALCN Channel Inhibition

Recent studies have identified that N-benzhydryl substituted compounds can act as potent
inhibitors of the Sodium Leak Channel, Non-selective (NALCN).[10] NALCN is involved in
setting the resting membrane potential of neurons and its activity can be modulated by GPCRs,
such as the M3 muscarinic receptor, through a G-protein-independent, Src family kinase (SFK)-
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dependent pathway.[11][12] Activation of the M3 receptor by acetylcholine leads to the
activation of SFKs, which in turn phosphorylate and activate the NALCN channel, leading to
sodium influx and neuronal depolarization.[11][12] N-benzhydryl compounds have been shown
to directly inhibit NALCN, thereby hyperpolarizing the membrane potential.[10]

NALCN Channel Activation and Inhibition Pathway:
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NALCN Channel Activation and Inhibition
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Conclusion

N-benzhydryloxan-4-amine represents an intriguing, albeit under-explored, chemical entity.
By leveraging the known chemistry and pharmacology of its constituent parts, this guide
provides a solid framework for its synthesis, predicted properties, and potential biological
activities. The reductive amination of oxan-4-one with benzhydrylamine stands as the most
direct and efficient synthetic route. The presence of the N-benzhydryl group strongly suggests
potential interactions with central nervous system targets, including histamine and dopamine
receptors, as well as ion channels like NALCN. This document serves as a valuable starting
point for researchers interested in the exploration and development of novel heterocyclic
compounds for therapeutic applications. Further experimental validation is necessary to confirm
the properties and activities proposed herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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